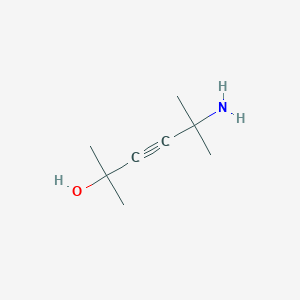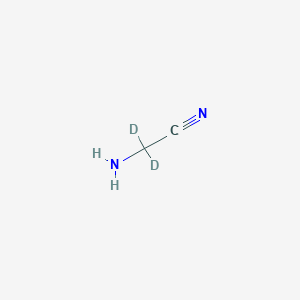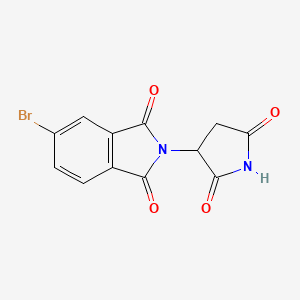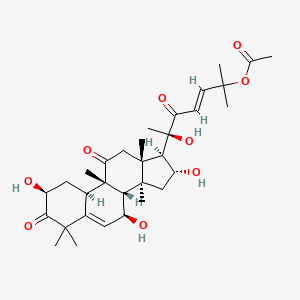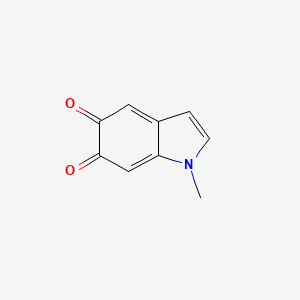
1-methyl-1H-indole-5,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1H-indole-5,6-dione is an organic compound belonging to the class of indoles and derivatives. Indoles are a significant type of heterocycle found in various natural products and drugs. This compound is characterized by a bicyclic ring system made up of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-indole-5,6-dione can be synthesized through various methods. One common approach involves the Fischer indole synthesis, which is a one-pot, three-component protocol. This method uses aryl hydrazines, ketones, and alkyl halides as starting materials . The reaction is typically carried out under reflux conditions using methanesulfonic acid (MsOH) in methanol (MeOH) to yield the desired indole derivative .
Industrial Production Methods: Industrial production of this compound often involves large-scale Fischer indole synthesis due to its efficiency and high yield. The process is optimized for cost-effectiveness and minimal by-product formation .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-indole-5,6-dione undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often employ halogenating agents or nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in the synthesis of complex organic molecules .
Scientific Research Applications
1-Methyl-1H-indole-5,6-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-methyl-1H-indole-5,6-dione involves its interaction with molecular targets and pathways. It activates nuclear receptors, regulates intestinal hormones, and affects the biological effects of bacteria as signaling molecules . These interactions help maintain intestinal homeostasis and impact liver metabolism and the immune response .
Comparison with Similar Compounds
Adrenochrome: 2,3-Dihydro-3-hydroxy-1-methyl-1H-indole-5,6-dione.
3-Hydroxy-1-methyl-5,6-indolinedione: A closely related compound with similar structural features.
Uniqueness: 1-Methyl-1H-indole-5,6-dione is unique due to its specific substitution pattern and the resulting chemical properties. Its ability to undergo a variety of chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C9H7NO2 |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
1-methylindole-5,6-dione |
InChI |
InChI=1S/C9H7NO2/c1-10-3-2-6-4-8(11)9(12)5-7(6)10/h2-5H,1H3 |
InChI Key |
RYECUDJBHMSWSI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=CC(=O)C(=O)C=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 5-(carbonochloridoyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylate](/img/structure/B13446268.png)
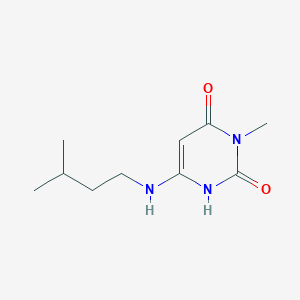
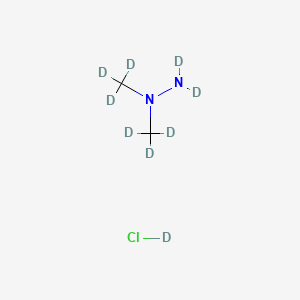
![2-{[(Tert-butoxy)carbonyl]amino}-2-methylpent-4-ynoic acid](/img/structure/B13446291.png)
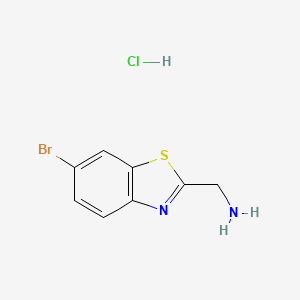
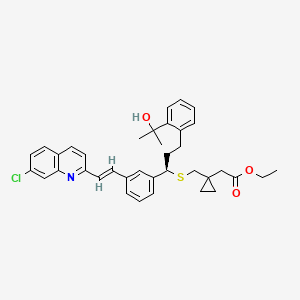

![2-[Methyl(oxan-4-yl)amino]benzoic acid](/img/structure/B13446314.png)
![7-Fluoro-6-(4-methylpiperazin-1-yl)-10-oxo-4-thia-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrobromide](/img/structure/B13446316.png)
![2-(4-Methylphenyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B13446324.png)
